molecular formula C20H19FN2O3S B6513165 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide CAS No. 923250-56-0

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B6513165
CAS No.: 923250-56-0
M. Wt: 386.4 g/mol
InChI Key: YXLLBDGGJOGWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the thiazole ring, fluorophenyl group, and methoxyphenoxy moiety contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine to form the intermediate compound.

    Attachment of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenoxyacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or methoxy group

    Reduction: Reduced forms of the acetamide moiety

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Pharmacology: The compound can be used in pharmacological studies to understand its mechanism of action and therapeutic potential.

    Materials Science: Its unique structure may allow it to be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and fluorophenyl group may facilitate binding to these targets, while the methoxyphenoxy moiety could influence the compound’s pharmacokinetic properties. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
  • N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
  • N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide distinguishes it from its analogs with different substituents on the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, binding affinity, and metabolic stability, making it unique in terms of its potential biological activities and applications.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLBDGGJOGWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.